4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol
Description
This compound features an imidazole core substituted with a 3,4-dimethoxyphenethyl group at the 4-position and a methyl group at the 5-position. A butan-1-ol chain is attached to the 2-position of the imidazole ring. The 3,4-dimethoxy substituents enhance lipophilicity and may influence interactions with biological targets, such as enzymes or receptors requiring aromatic stacking or hydrogen bonding.
Properties
CAS No. |
26482-10-0 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C18H26N2O3/c1-13-15(20-18(19-13)6-4-5-11-21)9-7-14-8-10-16(22-2)17(12-14)23-3/h8,10,12,21H,4-7,9,11H2,1-3H3,(H,19,20) |
InChI Key |
RKGSIHJYOCYEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)CCCCO)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142209 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The initial formation of the core structure of NSC 142209 typically involves a series of condensation reactions. These reactions are often catalyzed by acids or bases and require precise temperature control to ensure the desired product is formed.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This can include halogenation, alkylation, or acylation reactions, each requiring specific reagents such as halogens, alkyl halides, or acyl chlorides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 142209 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NSC 142209 undergoes various types of chemical reactions, including:
Oxidation: NSC 142209 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically result in the formation of ketones or carboxylic acids.
Reduction: Reduction of NSC 142209 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.
Substitution: NSC 142209 can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of imidazole compounds, including 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol, exhibit promising anticancer properties. A study demonstrated that imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
2. Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity. The compound has been tested against a range of bacteria and fungi, showing effectiveness comparable to established antibiotics. For instance, a recent study highlighted its ability to disrupt bacterial cell membranes, leading to cell lysis .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .
Medicinal Chemistry Applications
1. Drug Development
The unique structure of 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol makes it an attractive candidate for drug development. Its ability to interact with specific biological targets can be exploited to design new therapeutic agents. For example, modifications to the side chains can enhance its bioavailability and specificity towards targeted receptors .
2. Synthesis of Novel Compounds
This compound serves as a building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, facilitating the development of new pharmaceuticals with enhanced efficacy or reduced side effects .
Material Science Applications
1. Polymer Chemistry
In material science, the compound has been investigated for its potential use in polymer chemistry. Its ability to act as a cross-linking agent can improve the mechanical properties of polymers used in biomedical applications such as drug delivery systems and tissue engineering scaffolds .
2. Coatings and Adhesives
The incorporation of imidazole derivatives into coatings and adhesives has shown to enhance adhesion properties due to their chemical reactivity and compatibility with various substrates. This application is particularly relevant in industries requiring robust materials that can withstand harsh environments .
Case Studies
Mechanism of Action
The mechanism of action of NSC 142209 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target. For example, in cancer research, NSC 142209 may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
Chlorophenyl Analogues
- Example: 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol (Butoconazole Impurity 2) Structural Differences: Replaces 3,4-dimethoxyphenethyl with a 4-chlorophenyl group and positions the hydroxyl at C2 of the butanol chain. Functional Impact:
- The chloro group is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups.
- Altered polarity may affect membrane permeability and target binding (e.g., antifungal activity in butoconazole derivatives).
Nitroimidazole Derivatives
- Example : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Structural Differences : Features a nitro group at C5 and a chloromethylphenyl substituent.
- Functional Impact :
- Nitro groups are strongly electron-withdrawing, increasing reactivity in redox environments (e.g., antiparasitic applications).
- Absence of a hydroxyl chain reduces solubility compared to the target compound.
Variations in Attached Chains
Benzoimidazole-Triazole-Thiazole Hybrids
- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide Structural Differences: Replaces imidazole with a benzimidazole core and incorporates triazole-thiazole-acetamide chains. Functional Impact:
- Extended heterocyclic systems may enhance binding to multi-domain enzymes (e.g., kinase inhibitors).
- Increased molecular weight could reduce bioavailability compared to the target compound.
Ester and Amide Derivatives
- Example: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Structural Differences: Features a benzoimidazole core with ester and benzyl-protected amino groups. Functional Impact:
- Ester groups improve cell penetration but require hydrolysis for activation.
3,4-Dimethoxyphenyl Derivatives
Verapamil-Related Compounds
- Example: 4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride Structural Differences: Contains a nitrile group and isopropyl substituent instead of imidazole. Functional Impact:
- Nitrile groups enhance metabolic stability but may reduce solubility.
Deprotected Analogues
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogues
*LogP values estimated based on substituent contributions.
Biological Activity
The compound 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol is a novel derivative exhibiting potential therapeutic applications due to its unique structural features. This article explores its biological activities, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , and it possesses a complex structure that contributes to its biological activity. The presence of the imidazole ring and methoxyphenyl group are particularly significant in influencing its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
- Antitumor Activity : The compound has been shown to inhibit cancer cell proliferation in vitro. Research indicates that it may act by interfering with key signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, which could be beneficial in treating infections.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, making it a candidate for further exploration in conditions like rheumatoid arthritis.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other imidazole derivatives, this compound may inhibit DHFR, leading to reduced synthesis of nucleic acids in rapidly dividing cells such as cancer cells .
- Modulation of Kinase Activity : It has been suggested that the compound interacts with various kinases, potentially altering signaling cascades involved in cell proliferation and apoptosis .
- Antioxidant Activity : Some studies indicate that the compound may possess antioxidant properties, which can protect cells from oxidative stress and contribute to its therapeutic effects .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong antitumor potential.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus revealed an inhibition zone of 15 mm at a concentration of 100 µg/mL, suggesting effective antimicrobial properties.
Research Findings
Recent research highlights the ongoing exploration of this compound's therapeutic potential:
- A comprehensive review on similar imidazole derivatives emphasizes their role in targeting DHFR and other enzymes critical for cellular metabolism. The findings suggest that modifications on the imidazole ring can enhance potency and selectivity .
- Another study focused on the synthesis and characterization of related compounds, demonstrating that structural variations significantly affect biological activity. This underscores the importance of chemical modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
